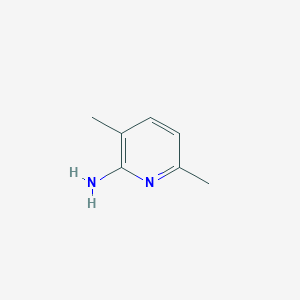

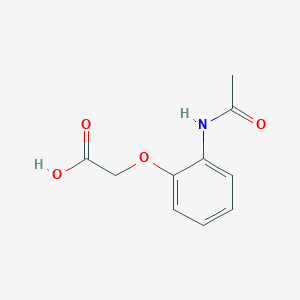

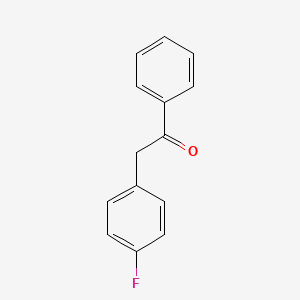

![molecular formula C10H10O2S2 B1296968 Acetic acid, [[(4-methylphenyl)thioxomethyl]thio]- CAS No. 57149-19-6](/img/structure/B1296968.png)

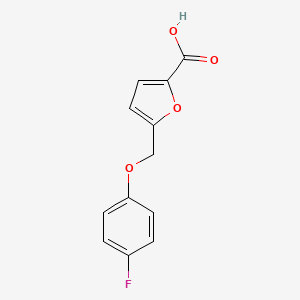

Acetic acid, [[(4-methylphenyl)thioxomethyl]thio]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acetic acid, [[(4-methylphenyl)thioxomethyl]thio]-, also known as 4-methylthioacetic acid (MTAA), is an organic compound that is commonly used in a variety of scientific research applications. It is a colorless, odorless, and volatile liquid with a molecular formula of C7H9O2S2. MTAA is a derivative of acetic acid and is used as a synthetic intermediate in the production of pharmaceuticals and other compounds. MTAA is also used in the synthesis of organic compounds and as a reagent in organic synthesis.

Applications De Recherche Scientifique

Application 1: Antimicrobial Agents

- Summary of Application: A series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity .

- Methods of Application: The structures of the synthesized compounds were elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data .

- Results or Outcomes: The results revealed that compounds SC06, SC09, TS05, and TS07 have potent antibacterial activity against both Gram-positive and Gram-negative strains .

Application 2: Electrophilic Aromatic Substitution

- Summary of Application: Electrophilic aromatic substitution is a common reaction in organic chemistry, where an electrophile replaces a hydrogen atom in an aromatic system .

- Methods of Application: This process involves the attack of an electrophile at carbon to form a cationic intermediate. The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .

- Results or Outcomes: The result is a substitution product of benzene, C6H5X, where X is the electrophile .

Application 3: Reactions at the Benzylic Position

- Summary of Application: Reactions that occur at the benzylic position are very important for synthesis problems .

- Methods of Application: These reactions include free radical bromination of alkyl benzenes and nucleophilic substitution .

- Results or Outcomes: The bromine adds exclusively to the benzylic position, replacing one of the benzylic hydrogens .

Propriétés

IUPAC Name |

2-(4-methylbenzenecarbothioyl)sulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S2/c1-7-2-4-8(5-3-7)10(13)14-6-9(11)12/h2-5H,6H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOOGAWEPXWIRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=S)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342832 |

Source

|

| Record name | Acetic acid, [[(4-methylphenyl)thioxomethyl]thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid, [[(4-methylphenyl)thioxomethyl]thio]- | |

CAS RN |

57149-19-6 |

Source

|

| Record name | Acetic acid, [[(4-methylphenyl)thioxomethyl]thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.